

Application Notes and Protocols: Preparation of Mocetinostat Stock Solution in DMSO

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Compound of Interest

Compound Name: Mocetinostat

Cat. No.: B1684144

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This document provides a detailed protocol for the preparation of a stock solution of **Mocetinostat**, a potent histone deacetylase (HDAC) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information and Properties

Mocetinostat, also known as MGCD0103, is a benzamide HDAC inhibitor with selectivity for Class I and IV HDACs.[1][2][3] It is supplied as a white to off-white crystalline solid.[2][4] For optimal results, it is imperative to use high-purity, anhydrous DMSO, as the presence of moisture can reduce the solubility of **Mocetinostat**. [1]

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₂₃ H ₂₀ N ₆ O	[5][6]
Molecular Weight	396.44 g/mol	[1][6]
CAS Number	726169-73-9	[6]
Appearance	White to off-white crystalline solid	[2][4]
Purity	≥98%	[6]
Solubility in DMSO	11 mg/mL to 60 mg/mL	[1][4][7]
(Corresponds to approx. 27.75 mM to 151.34 mM)	[1][7]	
Storage (Powder)	-20°C for up to 4 years	[4][8]
Storage (Stock Solution)	-20°C for several months or -80°C for up to a year	[3][7]

Experimental Protocol: Preparation of a 10 mM Mocetinostat Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **Mocetinostat** in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.

Materials and Equipment

- **Mocetinostat** powder (≥98% purity)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Calibrated analytical balance
- Pipettes and sterile pipette tips

- Vortex mixer
- Ultrasonic bath (optional, but recommended)[3][7]
- Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

Mocetinostat should be handled as a hazardous substance.[4] Avoid inhalation, ingestion, and direct contact with skin and eyes.[4] Always work in a well-ventilated area or a chemical fume hood. It is crucial to review the Safety Data Sheet (SDS) for **Mocetinostat** before handling.[4]

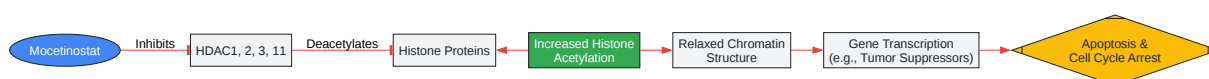
Step-by-Step Procedure

- **Equilibration:** Before opening, allow the vial of **Mocetinostat** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability and solubility.
- **Calculation of Required Mass:** To prepare a 10 mM stock solution, calculate the mass of **Mocetinostat** needed. The molecular weight of **Mocetinostat** is 396.44 g/mol .
 - For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 396.44 \text{ g/mol}$
 $= 0.0039644 \text{ g}$ $\text{Mass (mg)} = 3.96 \text{ mg}$
- **Weighing the Compound:** In a dedicated weighing area, carefully weigh out 3.96 mg of **Mocetinostat** powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
- **Addition of DMSO:** Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Mocetinostat** powder.
- **Dissolution:**
 - Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

- If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes is recommended to achieve complete dissolution.^{[3][7]}
- Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
- Aliquoting and Storage:
 - Once fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
 - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
 - Store the aliquots at -20°C for short-term storage (several months) or at -80°C for long-term storage (up to one year).^{[3][7]} Avoid repeated freeze-thaw cycles.

Signaling Pathway and Workflow Diagrams

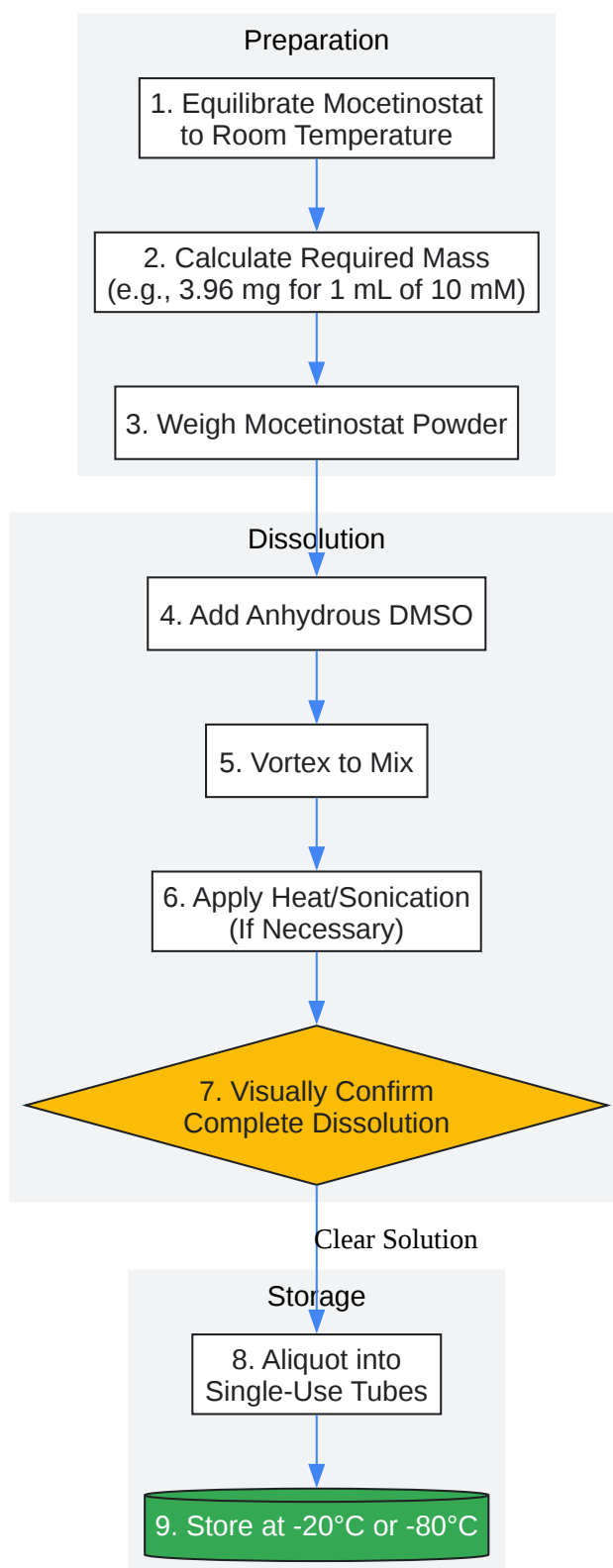
Mocetinostat Mechanism of Action



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Caption: Mechanism of **Mocetinostat** as an HDAC inhibitor.

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **Mocetinostat** stock solution.

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